molecular formula C25H29FN4O3 B10871210 (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10871210
M. Wt: 452.5 g/mol
InChI Key: CKRXGZFKUFXKGH-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule. It features a pyrazolone core, which is a versatile scaffold in medicinal chemistry due to its potential biological activities. The presence of fluorine and methoxy groups, along with a morpholine moiety, suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, 4-methoxybenzaldehyde, and morpholine.

    Step 1: Formation of the hydrazone intermediate by reacting 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.

    Step 2: Cyclization of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.

    Step 3: Introduction of the morpholine moiety through a nucleophilic substitution reaction with 3-chloropropylamine.

    Step 4: Final condensation reaction to form the (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.

    Reduction: Reduction reactions can target the pyrazolone ring or the imine bond.

    Substitution: The fluorine atom on the phenyl ring can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups enhance binding affinity, while the morpholine moiety improves solubility and bioavailability. The pyrazolone core is crucial for the compound’s biological activity, facilitating interactions with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-fluorophenyl)-5-(4-hydroxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom enhances metabolic stability and binding affinity compared to chlorine or hydroxyl groups.
  • Methoxy Group : Provides additional electronic and steric effects, influencing the compound’s reactivity and biological activity.

This detailed analysis highlights the compound’s synthetic routes, chemical reactivity, and diverse applications in scientific research, making it a valuable molecule in various fields.

Properties

Molecular Formula

C25H29FN4O3

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H29FN4O3/c1-18(27-12-3-13-29-14-16-33-17-15-29)23-24(19-4-10-22(32-2)11-5-19)28-30(25(23)31)21-8-6-20(26)7-9-21/h4-11,28H,3,12-17H2,1-2H3

InChI Key

CKRXGZFKUFXKGH-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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